ethyl 4-({(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoate
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Overview
Description
ETHYL 4-[(2E)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENAMIDO]BENZOATE is a complex organic compound characterized by its unique structure, which includes a furan ring, a cyanoprop-2-enamido group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(2E)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENAMIDO]BENZOATE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the furan ring.
Formation of the Cyanoprop-2-enamido Group: This involves the reaction of a suitable nitrile with an appropriate amine under controlled conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, or anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of ETHYL 4-[(2E)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENAMIDO]BENZOATE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan ring and the cyanoprop-2-enamido group are likely involved in these interactions, potentially through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(5-CHLOROCARBONYL-2-FURYL)BENZOATE: Similar in structure but with a chlorocarbonyl group instead of a cyanoprop-2-enamido group.
5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE: Contains a chlorophenyl group and is used in antiviral research.
Uniqueness
ETHYL 4-[(2E)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENAMIDO]BENZOATE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.
Properties
Molecular Formula |
C23H17ClN2O4 |
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Molecular Weight |
420.8 g/mol |
IUPAC Name |
ethyl 4-[[(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C23H17ClN2O4/c1-2-29-23(28)16-5-9-19(10-6-16)26-22(27)17(14-25)13-20-11-12-21(30-20)15-3-7-18(24)8-4-15/h3-13H,2H2,1H3,(H,26,27)/b17-13+ |
InChI Key |
KXZNPOHPNPVSJJ-GHRIWEEISA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
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